molecular formula C9H9NO3S2 B8576895 5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide

5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide

Cat. No.: B8576895
M. Wt: 243.3 g/mol
InChI Key: JHJQEKRNDZGXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide typically involves the reaction of sulfonyl chlorides with thiophene derivatives under specific conditions. One common method includes the use of sulfonhydrazides with internal alkynes under electrochemical conditions to form benzothiophene motifs . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide include other benzothiophene derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific functional groups, which confer unique chemical properties and reactivity. These properties make it particularly useful in certain applications, such as the development of novel therapeutic agents and advanced materials.

Properties

Molecular Formula

C9H9NO3S2

Molecular Weight

243.3 g/mol

IUPAC Name

5-(hydroxymethyl)-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C9H9NO3S2/c10-15(12,13)9-4-7-3-6(5-11)1-2-8(7)14-9/h1-4,11H,5H2,(H2,10,12,13)

InChI Key

JHJQEKRNDZGXDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)C=C(S2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-acetoxymethyl-2-sulfamoylbenzo[b]thiophene (5.6 g, 19.6 mmol) in 25 ml of 1M aqueous KOH and 25 ml of methanol was stirred at room temperature for 2 hours and at reflux for 21/2 hours. The mixture was filtered and the methanol was removed in vacuo. The remaining aqueous suspension was acidified with excess 6N HCl and the solid was filtered, washed with ice water and dried. The crude material (3.1 g) was chromatographed on silica gel using 5% (V/V) methanol in chloroform. Product was obtained as a yellow solid (1.85 g), m.p. 174°-176° C. Yield 41%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
41%

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